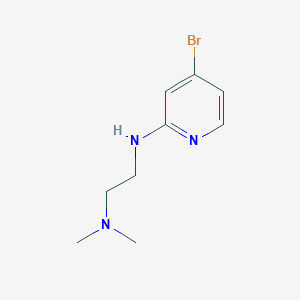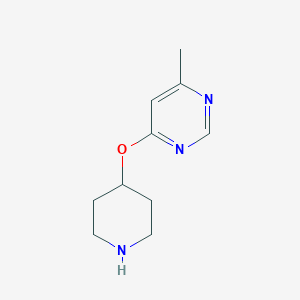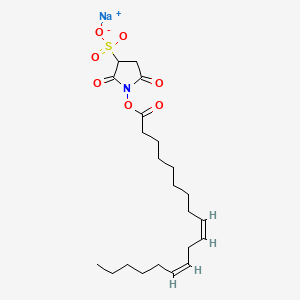
Sulfosuccinimidyl linoleate sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfosuccinimidyl linoleate sodium is a long-chain fatty acid derivative known for its role as an irreversible inhibitor of the fatty acid translocase CD36. This compound is particularly significant in the field of biochemistry and pharmacology due to its ability to inhibit fatty acid transport into cells, making it a valuable tool in research related to metabolic diseases and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfosuccinimidyl linoleate sodium typically involves the reaction of linoleic acid with N-hydroxysuccinimide (NHS) in the presence of a sulfonating agent. The reaction proceeds under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to yield the sulfosuccinimidyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a crystalline solid, which is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Sulfosuccinimidyl linoleate sodium primarily undergoes substitution reactions due to the presence of the reactive NHS ester group. This group can react with primary amines to form stable amide bonds, making it useful in bioconjugation and labeling studies .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, such as lysine residues on proteins. The reactions are typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8) to facilitate the nucleophilic attack on the NHS ester .
Major Products Formed
The major products formed from reactions involving this compound are amide-linked conjugates. These products are often used in the study of protein-lipid interactions and in the development of targeted drug delivery systems .
Scientific Research Applications
Sulfosuccinimidyl linoleate sodium has a wide range of applications in scientific research:
Mechanism of Action
Sulfosuccinimidyl linoleate sodium exerts its effects by irreversibly binding to the CD36 receptor on the surface of cells. This binding inhibits the transport of fatty acids into cells, thereby modulating various cellular processes. The inhibition of CD36 activation reduces the production of free radicals, cytokines, and chemokines, which are involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfosuccinimidyl oleate sodium: Another long-chain fatty acid derivative that also inhibits CD36 but with different fatty acid specificity.
Sulfosuccinimidyl stearate sodium: Similar in structure and function but with a saturated fatty acid chain.
Uniqueness
Sulfosuccinimidyl linoleate sodium is unique due to its specific inhibition of linoleate transport, making it particularly useful in studies focused on polyunsaturated fatty acids. Its ability to modulate inflammatory responses and neuroprotective effects also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H34NNaO7S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
sodium;1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C22H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h6-7,9-10,19H,2-5,8,11-18H2,1H3,(H,27,28,29);/q;+1/p-1/b7-6-,10-9-; |
InChI Key |
DFEYEANFMGBQKN-NBTZWHCOSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


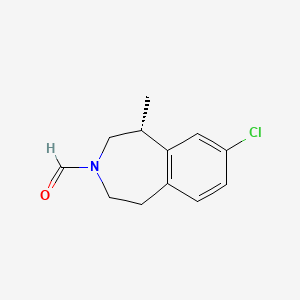
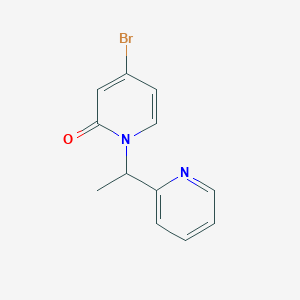
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
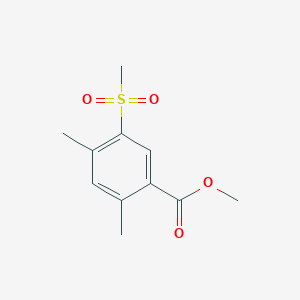

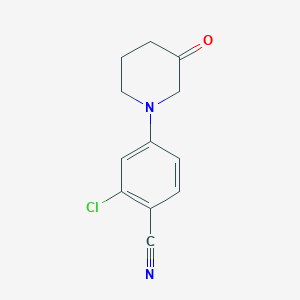
![[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)


